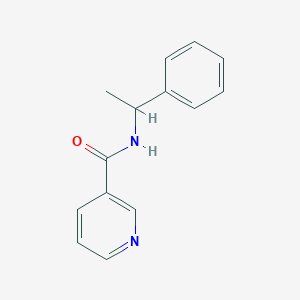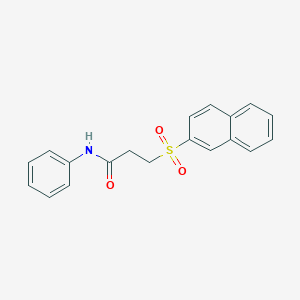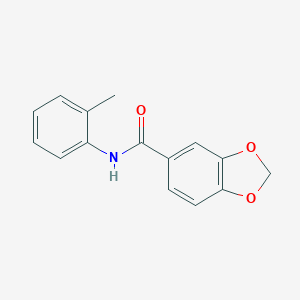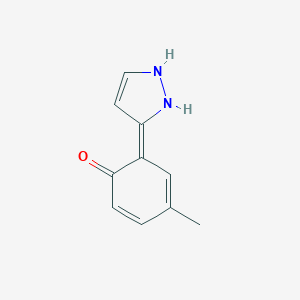
N-(1-phenylethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)nicotinamide, also known as NPEA, is a derivative of nicotinamide that has been the subject of scientific research due to its potential therapeutic applications. NPEA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of N-(1-phenylethyl)nicotinamide is not yet fully understood, but it is thought to act on a number of different pathways in the body. One study found that N-(1-phenylethyl)nicotinamide activated the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)nicotinamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has also been found to have anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of N-(1-phenylethyl)nicotinamide is that it is a small molecule, making it easy to synthesize and study in the laboratory. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
将来の方向性
There are a number of potential future directions for research on N-(1-phenylethyl)nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Other potential areas of study include its effects on inflammation and oxidative stress, as well as its potential as an anxiolytic agent. Further research is needed to fully understand the potential of N-(1-phenylethyl)nicotinamide as a therapeutic agent.
合成法
N-(1-phenylethyl)nicotinamide can be synthesized through a number of different methods, including the reaction of nicotinamide with 1-phenylethylamine in the presence of a catalyst. Other methods include the use of a Grignard reagent or the condensation of nicotinamide with 1-phenylethanol.
科学的研究の応用
N-(1-phenylethyl)nicotinamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in a number of different areas. One study found that N-(1-phenylethyl)nicotinamide had neuroprotective effects in a rat model of Parkinson's disease, while another study found that it had anti-inflammatory effects in a mouse model of colitis.
特性
製品名 |
N-(1-phenylethyl)nicotinamide |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-(1-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-6-3-2-4-7-12)16-14(17)13-8-5-9-15-10-13/h2-11H,1H3,(H,16,17) |
InChIキー |
OMMUQWMOPGBNGO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)





![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)